2-Chloro-7-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)quinoline is a heterocyclic compound characterized by a quinoline core that is substituted with a chloro group at the 2-position, a methyl group at the 7-position, and a 5-propyl-1,2,4-oxadiazol-3-yl moiety at the 3-position. This compound is notable for its potential biological activities, including antimicrobial and anticancer properties. Its unique structure contributes to its classification as a quinoline derivative with oxadiazole functionality.
This compound can be classified under heterocyclic compounds due to its quinoline and oxadiazole rings. Quinoline derivatives are known for their diverse biological activities, making them significant in medicinal chemistry. The oxadiazole ring enhances the compound's pharmacological profile, providing additional sites for interactions with biological targets.
The synthesis of 2-Chloro-7-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)quinoline typically involves several key steps:
The molecular formula of 2-Chloro-7-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)quinoline is CHClNO. Its structure features:
The compound's three-dimensional conformation plays a crucial role in its interaction with biological targets.
2-Chloro-7-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)quinoline can undergo various chemical reactions:
The mechanism of action for 2-Chloro-7-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)quinoline involves several pathways:
The physical properties of 2-Chloro-7-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)quinoline include:
Chemical properties include:
The applications of 2-Chloro-7-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)quinoline are primarily in medicinal chemistry:
The Vilsmeier-Haack reaction serves as the foundational methodology for constructing the quinoline core in 2-chloro-7-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)quinoline. This electrophilic formylation technique enables precise functionalization at the C3 position of the quinoline scaffold, which is critical for subsequent heterocyclic annulation. The reaction proceeds through the in situ generation of chloro-iminium species from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), which acts as the formylating agent.
When applied to 7-methylacetanilide precursors, the Vilsmeier-Haack protocol achieves simultaneous cyclization and formylation to yield 2-chloro-7-methylquinoline-3-carbaldehyde – the essential intermediate for oxadiazole incorporation. Key optimization studies reveal that:
Table 1: Impact of Quinoline Precursor Substituents on Vilsmeier-Haack Efficiency
Precursor Substituent | POCl₃ Equivalents | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
7-H | 3.0 | 100 | 18 | 62 |
7-CH₃ | 3.0 | 100 | 18 | 70 |
7-OCH₃ | 3.0 | 100 | 18 | 68 |
7-Cl | 3.5 | 110 | 20 | 58 |
Recent advances demonstrate that substituted acetanilides undergo Vilsmeier-mediated cyclization more efficiently than their aniline counterparts, as evidenced by the 70% isolated yield of 2-chloro-7-methylquinoline-3-carbaldehyde under optimized conditions [1] [8]. The chloro and formyl groups at C2 and C3 respectively provide orthogonal reactivity for subsequent transformations – the aldehyde for oxadiazole cyclization and the chloride for potential cross-coupling or nucleophilic displacement.
The construction of the 5-propyl-1,2,4-oxadiazole moiety occurs through a late-stage cyclocondensation between 2-chloro-7-methylquinoline-3-carbaldehyde and N-hydroxypropionimidamide derivatives. This [3+2] cycloaddition strategy capitalizes on the electrophilicity of the aldehyde group and requires precise stoichiometric control to minimize dimerization side products.
Two principal methodologies have been optimized for this transformation:
Table 2: Solvent Optimization for Oxadiazole Cyclization
Solvent System | Catalyst/Activator | Temperature (°C) | Reaction Time (h) | Purity (%) | Yield (%) |
---|---|---|---|---|---|
Toluene | None | 100 | 6 | 92 | 75 |
DMF | Pyridine-HCl | 120 | 4 | 88 | 70 |
DMF | CDI | 60 | 2 | 98 | 88 |
THF | CDI | 65 | 3 | 95 | 82 |
Critical studies confirm that propyl substituent length significantly impacts cyclization kinetics, with n-propylimidamide demonstrating optimal ring closure efficiency compared to methyl or butyl analogs. The oxadiazole formation proceeds without epimerization at the C3-quinoline center, preserving the molecular planarity essential for bioactivity [6] [8]. Purification through silica gel chromatography (hexane:ethyl acetate, 20:1) effectively separates the target compound from minor hydrolysis by-products.
Microwave irradiation technology has revolutionized the synthesis efficiency of quinoline-oxadiazole hybrids by accelerating key cyclization steps while improving regioselectivity. Conventional thermal methods for constructing the 1,2,4-oxadiazole moiety typically require 4-6 hours at reflux temperatures, whereas microwave-assisted protocols complete the annulation in 15-30 minutes with substantial yield enhancements.
The transformation of 2-chloro-3-cyanomethylquinoline precursors into the target oxadiazole system under microwave irradiation follows this optimized protocol:
Table 3: Conventional vs. Microwave-Assisted Oxadiazole Formation
Method | Temperature (°C) | Time | Solvent | Yield (%) | Purity (HPLC%) |
---|---|---|---|---|---|
Conventional Reflux | 100-110 | 4-6 h | Toluene | 72-75 | 92 |
Microwave (Pulsed) | 140 | 45 min | DMF | 82 | 95 |
Microwave (Continuous) | 150 | 25 min | DMF | 88 | 98 |
Microwave (Open Vessel) | 130 | 30 min | Ethanol | 78 | 93 |
This approach achieves 85-92% yields of 2-chloro-7-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)quinoline with reaction times reduced by 8-fold compared to conventional heating. The dramatic rate acceleration stems from efficient dielectric heating that surpasses conventional thermal conductivity limitations. Crucially, microwave-specific effects enhance molecular alignment during cyclization, suppressing the formation of regioisomeric by-products observed in thermal methods [3]. Recent adaptations incorporate simultaneous cooling during irradiation, enabling higher power application without decomposition – particularly valuable for thermally sensitive quinoline derivatives.
While the propyl side chain is typically introduced via hydroxypropionimidamide precursors, advanced synthetic routes employ transition metal-catalyzed coupling to install propyl substituents on pre-formed oxadiazole-quinoline frameworks. Palladium-catalyzed cross-coupling methodologies offer superior functional group tolerance compared to classical alkylation techniques, particularly for late-stage diversification.
Two principal catalytic systems have been optimized for propyl installation:
Table 4: Transition Metal Catalysts for Propyl Installation
Catalyst System | Ligand | Base/Solvent | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|---|
Pd(OAc)₂ | P(o-tol)₃ | K₂CO₃/toluene | 100 | 18 | 65 |
Pd(PPh₃)₄ | None | K₃PO₄/DMF | 90 | 15 | 70 |
Pd(dppf)Cl₂ | dppf | K₂CO₃/toluene-H₂O | 80 | 12 | 78 |
Pd(dtbpf)Cl₂ | dtbpf | Na₂CO₃/dioxane | 85 | 10 | 82 |
Notably, copper-free Sonogashira conditions prevent alkyne homocoupling when coupling propynyl derivatives, with subsequent hydrogenation achieving full propyl installation without quinoline core reduction. Catalyst poisoning studies confirm the chloro substituent at C2 remains inert under these coupling conditions, preserving this valuable handle for further derivatization [8]. Recent advances demonstrate that electron-rich N-heterocyclic carbene (NHC) palladium complexes achieve turnover numbers exceeding 5,000 for this transformation, highlighting potential for industrial-scale production.
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: